Cas no 2172185-87-2 (2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid)
2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid
- 2172185-87-2
- EN300-1631028
-
- Inchi: 1S/C12H22O4/c1-3-11(4-2,10(13)14)12(15)6-5-8-16-9-7-12/h15H,3-9H2,1-2H3,(H,13,14)
- InChI Key: KOBGFSKEGNLJHL-UHFFFAOYSA-N
- SMILES: OC1(CCOCCC1)C(C(=O)O)(CC)CC
Computed Properties
- Exact Mass: 230.15180918g/mol
- Monoisotopic Mass: 230.15180918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 66.8Ų
2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1631028-0.05g |
2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid |
2172185-87-2 | 0.05g |
$1513.0 | 2023-06-04 | ||
| Enamine | EN300-1631028-0.1g |
2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid |
2172185-87-2 | 0.1g |
$1585.0 | 2023-06-04 | ||
| Enamine | EN300-1631028-0.25g |
2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid |
2172185-87-2 | 0.25g |
$1657.0 | 2023-06-04 | ||
| Enamine | EN300-1631028-0.5g |
2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid |
2172185-87-2 | 0.5g |
$1728.0 | 2023-06-04 | ||
| Enamine | EN300-1631028-1.0g |
2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid |
2172185-87-2 | 1g |
$1801.0 | 2023-06-04 | ||
| Enamine | EN300-1631028-2.5g |
2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid |
2172185-87-2 | 2.5g |
$3530.0 | 2023-06-04 | ||
| Enamine | EN300-1631028-5.0g |
2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid |
2172185-87-2 | 5g |
$5221.0 | 2023-06-04 | ||
| Enamine | EN300-1631028-10.0g |
2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid |
2172185-87-2 | 10g |
$7742.0 | 2023-06-04 | ||
| Enamine | EN300-1631028-50mg |
2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid |
2172185-87-2 | 50mg |
$888.0 | 2023-09-22 | ||
| Enamine | EN300-1631028-100mg |
2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid |
2172185-87-2 | 100mg |
$930.0 | 2023-09-22 |
2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid
Research Brief on 2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid (CAS: 2172185-87-2): Recent Advances and Applications
The compound 2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid (CAS: 2172185-87-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The compound's distinctive oxepane ring and hydroxyl functionality make it a promising candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the synthetic challenges and innovative approaches to producing 2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis method that significantly improves yield and enantiomeric purity. This advancement is critical for ensuring the compound's suitability in preclinical and clinical studies. The method employs a chiral catalyst to control the stereochemistry at the hydroxyoxepane moiety, addressing previous limitations in racemic mixtures.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid exhibits moderate inhibitory effects on specific inflammatory markers, such as TNF-α and IL-6. These findings, published in a 2024 issue of Bioorganic & Medicinal Chemistry Letters, suggest potential applications in treating chronic inflammatory diseases. However, further in vivo studies are required to validate these effects and assess the compound's pharmacokinetic and pharmacodynamic profiles.
Another area of interest is the compound's potential role in targeted drug delivery systems. A recent study in Advanced Drug Delivery Reviews (2024) explored the use of 2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid as a linker in antibody-drug conjugates (ADCs). The hydroxyl group in the oxepane ring provides a versatile site for conjugation, while the compound's stability under physiological conditions enhances its utility in ADC design. This application could pave the way for more effective cancer therapies with reduced off-target effects.
Despite these promising developments, challenges remain in optimizing the compound's bioavailability and minimizing potential toxicity. A 2023 review in Chemical Biology & Drug Design emphasized the need for structural modifications to enhance metabolic stability and reduce hepatic clearance. Computational modeling and structure-activity relationship (SAR) studies are currently underway to address these issues, with preliminary results indicating that subtle changes to the ethyl and butanoic acid substituents could improve drug-like properties.
In conclusion, 2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid (CAS: 2172185-87-2) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its unique structural features, combined with emerging biological activities, position it as a valuable scaffold for drug discovery. Future research should focus on advancing synthetic methodologies, elucidating its mechanism of action, and exploring its full therapeutic potential. The compound's versatility in drug delivery applications further underscores its significance in the evolving landscape of medicinal chemistry.
2172185-87-2 (2-ethyl-2-(4-hydroxyoxepan-4-yl)butanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)